Pyridine, 2-[(3-methylphenyl)azo]-
Description
Significance of Pyridine-Based Azo Compounds in Contemporary Chemical Research
Pyridine-based azo compounds are of considerable interest due to their diverse applications, stemming from the unique electronic and structural properties conferred by the pyridine (B92270) and azo moieties. The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, imparts weak basicity and enhanced water solubility to molecules. nih.gov This feature is particularly valuable in the development of therapeutic agents and functional materials. nih.gov
The incorporation of an azo linker into pyridine frameworks has been shown to synergistically enhance the therapeutic properties of the resulting compounds. nih.gov These compounds have demonstrated a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov Beyond medicinal chemistry, pyridine derivatives are crucial as ligands in organometallic chemistry and asymmetric catalysis, and as components in functional nanomaterials. nih.gov The versatility of the pyridine scaffold allows for extensive synthetic modification, enabling the fine-tuning of its chemical and physical properties for specific applications. nih.gov
Foundational Principles of Azo Chromophores in Ligand Design
The azo group (–N=N–) acts as a chromophore, a part of a molecule responsible for its color. Azo chromophores are central to the design of dyes and pigments, providing brilliant colors. researchgate.net In the context of ligand design, the azo group's significance extends beyond its color-imparting properties. The nitrogen atoms in the azo bridge possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows azo compounds to function as ligands, forming stable complexes with various metal centers.
The electronic properties of the azo group can be modulated by the nature of the aromatic rings attached to it. The strategic placement of electron-donating or electron-withdrawing substituents on these rings can influence the electron density on the azo nitrogen atoms, thereby affecting the stability and reactivity of the resulting metal complexes. nih.gov This tunability is a key principle in the design of ligands for applications such as catalysis, sensing, and molecular electronics. Furthermore, the trans-cis isomerization of the azo group upon irradiation with light can be exploited to create photoresponsive materials and molecular switches. mdpi.com
Scope and Research Trajectories Pertaining to Pyridine, 2-[(3-methylphenyl)azo]-
Research on Pyridine, 2-[(3-methylphenyl)azo]- and its analogues is multifaceted, exploring their synthesis, structural characterization, and potential applications. A significant area of investigation is their coordination chemistry, where they act as ligands for various transition metals. The resulting metal complexes are studied for their catalytic activity, magnetic properties, and potential as therapeutic agents.
The presence of the methyl group on the phenyl ring introduces a specific electronic and steric environment that can influence the compound's binding affinity and selectivity towards different metal ions. Current research trajectories often involve the synthesis of a series of related ligands with varying substituents on the phenyl ring to establish structure-activity relationships. This systematic approach aids in the rational design of new ligands with optimized properties for targeted applications.
Another active area of research is the exploration of these compounds in materials science. Their photoresponsive nature makes them candidates for the development of smart materials, such as photo-switchable polymers and liquid crystals. mdpi.com The ability to control the properties of a material with an external stimulus like light is highly desirable for applications in data storage, optical devices, and drug delivery systems.
Structure
3D Structure
Properties
CAS No. |
87014-42-4 |
|---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
(3-methylphenyl)-pyridin-2-yldiazene |
InChI |
InChI=1S/C12H11N3/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13-12/h2-9H,1H3 |
InChI Key |
YYPGCSSWGPDSTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for Pyridine, 2 3 Methylphenyl Azo
Diazotization and Azo-Coupling Reactions for Target Ligand Synthesis
The principal route to synthesizing Pyridine (B92270), 2-[(3-methylphenyl)azo]- involves a two-step process: diazotization followed by an azo-coupling reaction. This classical approach remains a cornerstone of azo compound synthesis due to its reliability and versatility. wikipedia.org
The reaction commences with the diazotization of a primary aromatic amine, in this case, 2-aminopyridine (B139424). This is achieved by treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. The arenediazonium salt, a highly reactive intermediate, is then immediately used in the subsequent coupling step. youtube.com
The second step is the azo-coupling reaction, an electrophilic aromatic substitution where the diazonium salt acts as the electrophile. wikipedia.orgyoutube.com It reacts with an electron-rich coupling agent, which for the synthesis of the target compound is m-toluidine (B57737) (3-methylaniline). The lone pair of electrons on the nitrogen atom of the amino group in m-toluidine directs the coupling to the para position relative to the methyl group, yielding the final product, Pyridine, 2-[(3-methylphenyl)azo]-. youtube.com
Optimization of Reaction Conditions and Yields
The efficiency of the diazotization and azo-coupling sequence is contingent on several factors. Key parameters that are often optimized to maximize the yield and purity of the product include temperature, pH, and the concentration of reactants. nih.govresearchgate.net
Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The acidity of the reaction medium also plays a crucial role; sufficient acid is required to generate nitrous acid and prevent the formation of unwanted side products. nih.govresearchgate.net
In the coupling stage, the pH must be carefully controlled. Azo coupling with aromatic amines is typically carried out in weakly acidic to neutral conditions to ensure the presence of the free amine as the reactive species. The concentration of both the diazonium salt and the coupling component can also be adjusted to optimize the reaction rate and minimize the formation of byproducts. nih.govresearchgate.net
Table 1: Key Parameters for Optimization of Azo-Coupling Reactions
| Parameter | Importance | Typical Conditions |
| Temperature | Prevents diazonium salt decomposition. | 0-5 °C for diazotization. |
| pH | Controls the reactivity of the coupling component. | Weakly acidic to neutral for coupling with amines. |
| Reactant Concentration | Influences reaction rate and byproduct formation. | Optimized for each specific reaction. |
| Solvent | Affects solubility of reactants and stability of intermediates. | Often aqueous, but organic co-solvents can be used. researchgate.net |
Reactant Precursors and Strategic Functional Group Introduction
The synthesis of Pyridine, 2-[(3-methylphenyl)azo]- relies on readily available precursors: 2-aminopyridine and 3-methylaniline (m-toluidine). The choice of these precursors is strategic, as they introduce the desired pyridine and 3-methylphenyl moieties directly into the final structure. nih.govbeilstein-journals.org
The pyridine ring, a key structural feature, is known for its unique electronic properties and its role in various chemical applications. The methyl group on the phenyl ring, introduced from m-toluidine, can influence the electronic properties and solubility of the final compound.
Alternative Synthetic Routes and Methodological Innovations
While the diazotization-azo coupling pathway is dominant, other methods for forming the azo linkage exist. For instance, the Baeyer–Mills reaction, involving the condensation of a nitrosobenzene (B162901) with an aniline, offers an alternative route. beilstein-journals.org In the context of Pyridine, 2-[(3-methylphenyl)azo]-, this would involve the reaction of 2-nitrosopyridine (B1345732) with 3-methylaniline.
Recent innovations in synthetic methodology have also explored more environmentally friendly and efficient approaches. These can include the use of microwave irradiation to accelerate reaction times and improve yields, or the application of novel catalytic systems. nih.gov
Derivatization Strategies for Structural Modification of the Azo-Pyridine Framework
The basic framework of Pyridine, 2-[(3-methylphenyl)azo]- can be readily modified to create a library of related compounds with tailored properties. These derivatization strategies often target the pyridine or phenyl rings for the introduction of new functional groups. researchgate.net
Functional groups can be introduced onto the precursor molecules before the coupling reaction or by post-synthetic modification of the final azo compound. For example, starting with a substituted 2-aminopyridine or a substituted 3-methylaniline would directly lead to a derivatized product.
Common derivatization reactions include:
Halogenation: Introducing chloro, bromo, or iodo substituents onto the aromatic rings can significantly alter the electronic properties and provide a handle for further cross-coupling reactions. beilstein-journals.org
Nitration: The introduction of a nitro group can serve as a precursor for subsequent reduction to an amino group, allowing for further functionalization.
Sulfonation: The addition of a sulfonic acid group can enhance water solubility.
These modifications can fine-tune the electronic, optical, and coordination properties of the azo-pyridine scaffold, making it adaptable for a range of potential applications. nih.govresearchgate.net
Coordination Chemistry and Metal Complexation of Pyridine, 2 3 Methylphenyl Azo Ligands
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with Pyridine (B92270), 2-[(3-methylphenyl)azo]- and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. bibliomed.org Characterization of the resulting complexes is then carried out using a variety of spectroscopic and analytical techniques to determine their structure and properties.
Complexation with First-Row Transition Metals (e.g., Fe(II/III), Co(II/III), Ni(II), Cu(II), Zn(II), Mn(II), Cr(III), V(IV))
Complexes of Pyridine, 2-[(3-methylphenyl)azo]- and related azo-pyridine ligands have been synthesized with a range of first-row transition metals.
Iron (Fe(II/III)) : Iron complexes with pyridine-containing ligands have been explored for their catalytic and therapeutic potential. Modifications to the pyridine ring can influence the electronic properties and reactivity of the resulting Fe(III) complexes. tcu.edutcu.edu
Cobalt (Co(II/III)) : Cobalt(II) and Cobalt(III) complexes with the related ligand 2-[3-(pyridylamino)phenylazo]pyridine have been synthesized by reacting the ligand with CoCl₂·nH₂O. researchgate.netresearchgate.net These reactions yield mononuclear complexes where the ligand binds in a tridentate fashion. researchgate.netresearchgate.net Cobalt(III) complexes with pyridine-capped dioxocyclams have also been synthesized and characterized. nih.gov
Nickel (Ni(II)) : Nickel(II) complexes of 2-(arylazo)pyridine have been synthesized, and their structures are influenced by the choice of the nickel precursor. researchgate.net The ligand can bind as a neutral molecule or as an anion radical. researchgate.net Studies on Ni(II) complexes with azo-imine ligands have shown the formation of bis-chelate complexes with a square planar environment. chemrevlett.com The reaction of a 2,6-bis(phenylazo)pyridine ligand with [Ni(H₂O)₆]Cl₂ resulted in a distorted octahedral Ni(II) complex. chemrevlett.com
Copper (Cu(II)) : Copper(II) complexes with pyridine-derivative ligands have been synthesized and characterized, showing a 1:1 metal-to-ligand ratio. union.edu Studies on Cu(II) complexes with azo-azomethine ligands have revealed a distorted square-planar geometry. researchgate.net
Zinc (Zn(II)) : Zinc(II) complexes with a new pyridine derivative ligand have been studied, and their formation constants have been determined spectrophotometrically. researchgate.net
Manganese (Mn(II)) : Metal complexes of Mn(II) with an azo ligand derived from 4-hydroxy-6-methyl-2-pyranone have been prepared and characterized. bibliomed.org
Chromium (Cr(III)) : Cr(III) complexes with an azo ligand derived from 4-hydroxy-6-methyl-2-pyranone have been synthesized. bibliomed.org
Vanadium (V(IV)) : While not explicitly detailed for "Pyridine, 2-[(3-methylphenyl)azo]-", the broader class of azo-pyridine ligands readily forms complexes with various transition metals, suggesting the potential for V(IV) complexation.
Table 1: Summary of First-Row Transition Metal Complexes
| Metal Ion | Oxidation State(s) | Key Research Findings |
|---|---|---|
| Iron | Fe(II/III) | Ligand modifications tune electronic properties and catalytic activity. tcu.edutcu.edu |
| Cobalt | Co(II/III) | Forms mononuclear complexes with tridentate ligand binding. researchgate.netresearchgate.net |
| Nickel | Ni(II) | Structure is dependent on the precursor; can form distorted octahedral or square planar complexes. researchgate.netchemrevlett.com |
| Copper | Cu(II) | Typically forms 1:1 metal-to-ligand complexes, often with distorted square-planar geometry. union.eduresearchgate.net |
| Zinc | Zn(II) | Formation of complexes has been studied spectrophotometrically. researchgate.net |
| Manganese | Mn(II) | Complexes with related azo ligands have been synthesized. bibliomed.org |
| Chromium | Cr(III) | Complexes with related azo ligands have been prepared. bibliomed.org |
Complexation with Heavier Transition Metals (e.g., Pd(II), Ru(II/III), Rh(III), Pt(IV), Au(III), Cd(II))
The coordinating ability of Pyridine, 2-[(3-methylphenyl)azo]- extends to heavier transition metals, leading to the formation of a variety of complexes.
Palladium (Pd(II)) : A range of Pd(II) complexes with functionalized pyridine ligands have been synthesized, typically with general formulas PdL₄₂ and [PdL₂Y₂]. nih.gov These complexes have been characterized in both solution and solid states. nih.gov
Ruthenium (Ru(II/III)) : Ruthenium complexes with 2-(phenylazo)pyridine (B13924361) and its derivatives have been extensively studied. nih.gov The ligand typically acts as a bidentate chelate, binding through the pyridine and one of the azo nitrogen atoms. nih.gov Both Ru(II) and Ru(III) complexes are known, with some showing potential as anticancer and antiviral agents. nih.gov
Rhodium (Rh(III)) : Novel half-sandwich Rh(III) azopyridine complexes with the general formula [(η⁵‐Cpx)Rh(4‐R₂‐phenylazopy‐5‐R₁)Cl]PF₆ have been synthesized and characterized. researchgate.net
Platinum (Pt(IV)) : While direct synthesis with Pt(IV) and this specific ligand is not detailed in the provided results, Pt(II) complexes with related 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands have been synthesized. rsc.org
Gold (Au(III)) : Homoleptic square planar complexes of the type [M(py)₄]ⁿ⁺ are known for Au(III). wikipedia.org
Cadmium (Cd(II)) : The complexation of Cd(II) with a new pyridine derivative ligand has been studied spectrophotometrically to determine its formation constant. researchgate.net
Table 2: Summary of Heavier Transition Metal Complexes
| Metal Ion | Oxidation State(s) | Key Research Findings |
|---|---|---|
| Palladium | Pd(II) | Forms complexes with general formulas PdL₄₂ and [PdL₂Y₂]. nih.gov |
| Ruthenium | Ru(II/III) | Ligand acts as a bidentate chelate; complexes show potential biological activity. nih.govnih.gov |
| Rhodium | Rh(III) | Synthesis of half-sandwich azopyridine complexes has been reported. researchgate.net |
| Platinum | Pt(IV) | Pt(II) complexes with related pyridine-based ligands have been synthesized. rsc.org |
| Gold | Au(III) | Forms homoleptic square planar complexes. wikipedia.org |
| Cadmium | Cd(II) | Complexation has been studied spectrophotometrically. researchgate.net |
Elucidation of Coordination Modes and Geometries
The way in which "Pyridine, 2-[(3-methylphenyl)azo]-" and similar ligands bind to metal centers, along with the resulting three-dimensional arrangement of the complex, is crucial to understanding their chemical behavior.
Bidentate Coordination Modes
In many instances, 2-(arylazo)pyridine ligands act as bidentate chelators. They coordinate to the metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the azo group, forming a stable five-membered chelate ring. nih.govrsc.org This mode of coordination is common in complexes with metals such as ruthenium(II). nih.gov
Tridentate Coordination Modes and Mer-Configuration
Certain azo-pyridine ligands can exhibit tridentate coordination. For example, 2,6-bis(phenylazo)pyridine acts as a tridentate NNN ligand. chemrevlett.com In some cobalt and nickel complexes with the related ligand 2-[3-(pyridylamino)phenylazo]pyridine, the ligand binds in a tridentate fashion using the pyridyl-N, azo-N, and deprotonated arylamido-N atoms. researchgate.netresearchgate.net When two such tridentate ligands coordinate to a metal center in an octahedral geometry, they can adopt a meridional (mer) configuration.
Distorted Octahedral Geometries in Metal Complexes
Octahedral geometry is a common coordination environment for transition metal complexes. However, in complexes with ligands like 2-(arylazo)pyridines, this geometry is often distorted. For instance, a Ni(II) complex with a 2,6-bis(phenylazo)pyridine ligand exhibits a distorted octahedral geometry. chemrevlett.com Similarly, Co(II) complexes with a pyridine-based macrocyclic ligand show a strongly distorted geometry that is intermediate between octahedral and trigonal prismatic. rsc.org These distortions arise from the steric and electronic constraints imposed by the ligand framework.
Electronic Structure and Redox Non-Innocence of Metal-Azo Complexes
The concept of "redox non-innocence" in ligands is crucial for understanding the electronic structure of metal complexes with 2-(arylazo)pyridines, including Pyridine, 2-[(3-methylphenyl)azo]-. Unlike "innocent" ligands, where redox processes are clearly metal-centered, non-innocent ligands can actively participate in electron transfer, making the assignment of formal oxidation states to both the metal and the ligand ambiguous. bohrium.commaynoothuniversity.ie The azo group in 2-(arylazo)pyridine ligands is a prime example of a redox-active moiety. nih.gov
The electronic structure and redox properties of these complexes are intricately linked to the substituents on the arylazo portion of the ligand and the nature of the metal center. maynoothuniversity.ieresearchgate.net This interplay allows for the fine-tuning of the complex's electronic and reactive properties.
Metal-Centered Redox Processes (e.g., M(III)/M(II) Couples)
In complexes of 2-(arylazo)pyridines, classic metal-centered redox processes, such as the M(III)/M(II) couple, are observed. However, the potential at which these transitions occur is significantly influenced by the ligand environment. For instance, in cobalt complexes, both Co(II) and Co(III) states have been characterized. bohrium.commaynoothuniversity.ie The stability of a particular oxidation state is dependent on the substituents on the 2-(arylazo)pyridine ligand. maynoothuniversity.ieresearchgate.net
Studies on cobalt complexes with various 2-(arylazo)pyridine ligands have shown that the metal center can undergo oxidation or reduction. bohrium.commaynoothuniversity.ie For example, the one-electron reduction of a Co(II) complex can lead to the formation of a Co(III) species, where the reduction of one ligand induces a one-electron oxidation of the metal center. maynoothuniversity.iemaynoothuniversity.ie This demonstrates the intimate electronic coupling between the metal and the non-innocent ligand.
The ligand field strength also plays a role in the redox potential of the metal center. A stronger ligand field, which can be modulated by ligand substituents, generally makes it more difficult to oxidize the metal ion (e.g., Fe(II) to Fe(III)), resulting in a higher redox potential. nih.gov
Ligand-Centered Redox Processes (Azo Group Reduction)
The azo group (—N=N—) in 2-(arylazo)pyridine ligands is readily reducible. rsc.org This ligand-centered redox activity is a defining characteristic of their non-innocence. The reduction of the azo group can occur in one or more one-electron steps, leading to the formation of a ligand radical anion (L•−) or a dianion. maynoothuniversity.ienih.gov
The N-N bond length is a useful indicator of the oxidation state of the azo group. In neutral ligands, the N-N distance is typically in the range of 1.24–1.27 Å. maynoothuniversity.ie Upon reduction to the radical anion, this bond lengthens to approximately 1.31-1.34 Å. maynoothuniversity.ie This structural change is a direct consequence of the population of the ligand's π* orbital, which has antibonding character with respect to the N-N bond.
In some nickel(II) complexes of 2-(arylazo)pyridine, the redox processes have been shown to be entirely ligand-centered, with the metal ion remaining in the +2 oxidation state while the ligand is reduced. nih.govresearchgate.net This highlights the ability of the azo-pyridine scaffold to act as an electron reservoir.
Metal-to-Ligand Charge Transfer (MLCT) Phenomena
Metal-to-ligand charge transfer (MLCT) is a key electronic transition in these complexes, often responsible for their intense color in the visible region of the electromagnetic spectrum. royalsocietypublishing.org This process involves the promotion of an electron from a metal-based d-orbital to a low-lying π* orbital of the ligand. mdpi.comnsf.gov In the case of 2-(arylazo)pyridine complexes, the acceptor orbital is typically centered on the azo group. rsc.org
The energy of the MLCT transition is sensitive to several factors, including the nature of the metal, its oxidation state, and the substituents on the ligand. royalsocietypublishing.org For instance, electron-withdrawing groups on the aryl ring of the ligand can lower the energy of the π* orbital, leading to a red-shift (bathochromic shift) of the MLCT band. royalsocietypublishing.org Conversely, electron-donating groups can cause a blue-shift (hypsochromic shift). The solvent environment can also influence the MLCT energy, although in some cases, this effect is minimal. nsf.gov
In some instances, particularly with ligands bearing strong electron-donating groups, intraligand charge transfer (ILCT) transitions can also be observed, where charge is transferred from one part of the ligand to another. mdpi.com
Correlation of Redox Potentials with Ligand Substituents and Metal Centers
A clear correlation exists between the redox potentials of the metal complexes and the electronic properties of the substituents on the 2-(arylazo)pyridine ligand, as well as the identity of the metal center. nih.govsfu.ca
Substituents on the aryl ring of the ligand can systematically tune the redox potentials of both the metal and the ligand. Electron-donating groups generally make the complex easier to oxidize (lower redox potential), while electron-withdrawing groups make it more difficult to oxidize (higher redox potential). rsc.org This is due to the influence of the substituent on the electron density at the metal center and on the energy of the ligand's frontier orbitals. nih.gov
The nature of the metal ion also has a profound impact on the redox potentials. Different metals have inherently different ionization potentials and d-orbital energies, which directly affect the ease of their oxidation and reduction. aps.org For example, the redox potential for the Fe(II)/Fe(III) couple will differ significantly from that of the Co(II)/Co(III) couple in complexes with the same ligand. nih.gov
The interplay between the metal and ligand redox potentials can be complex. In some systems, a strong correlation has been found between the metal's redox potential and the ligand field strength, which is in turn influenced by the ligand substituents. nih.gov
Metal-Ligand Bonding Interactions and Electronic Delocalization
The bonding between the metal center and the 2-[(3-methylphenyl)azo]pyridine ligand involves both σ-donation and π-backbonding. The pyridine nitrogen and one of the azo nitrogens typically form a chelate ring with the metal, creating a stable five-membered ring. maynoothuniversity.ie The nitrogen atoms of the ligand donate electron density to the metal center (σ-donation).
Simultaneously, the metal can donate electron density from its d-orbitals back to the empty π* orbitals of the ligand (π-backbonding). researchgate.net This back-donation is particularly significant in complexes with metals in lower oxidation states and contributes to the delocalization of electron density over the metal-ligand framework. This delocalization is a key feature of the electronic structure of these complexes and is intimately related to their redox non-innocence. nih.gov
The extent of electronic delocalization can be probed by various spectroscopic and structural methods. For example, changes in the N-N bond length of the azo group upon coordination and redox changes provide direct evidence of the population of the ligand's π* orbitals. maynoothuniversity.ienih.gov Computational methods, such as Density Functional Theory (DFT), have also been instrumental in mapping the molecular orbitals and understanding the extent of metal-ligand orbital mixing. maynoothuniversity.ienih.gov
The table below summarizes key bond lengths in cobalt complexes with different 2-(arylazo)pyridine ligands, illustrating the effect of the ligand's oxidation state on the N-N bond length.
| Complex | Ligand Oxidation State | N-N Bond Length (Å) |
| Co(II)Cl₂(Lᵃ)₂ | Neutral | ~1.24-1.27 |
| Co(II)Cl₂(Lᶜ)₂ | Neutral | ~1.24-1.27 |
| [Co(II)Cl(Lᵇ)₂]₂²⁺ | Neutral | ~1.24-1.27 |
| Co(III)Cl(Lᵇ•⁻)₂ | Radical Anion | ~1.313-1.317 |
| Co(III)Cl(Lᶜ•⁻)₂ | Radical Anion | ~1.313-1.317 |
| Co(III)Me(Lᵇ•⁻)₂ | Radical Anion | ~1.330-1.337 |
Data adapted from studies on cobalt complexes with various 2-(arylazo)pyridine ligands (Lᵃ, Lᵇ, Lᶜ represent different substitution patterns on the aryl ring). maynoothuniversity.ie
Spectroscopic and Structural Characterization of Pyridine, 2 3 Methylphenyl Azo and Its Metal Complexes
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides critical insights into the molecular structure of 2-(arylazo)pyridines and the nature of their interaction with metal ions.
The vibrational spectra of 2-(arylazo)pyridines are characterized by distinct bands corresponding to the vibrations of the azo group (-N=N-) and the pyridine (B92270) ring. The assignment of these bands is crucial for understanding the electronic structure of the ligand.
For 2-(arylazo)pyridines, the symmetric stretching vibration of the azo group, ν(N=N), is a key diagnostic band. In the free ligands, this band typically appears in the Raman spectra in the region of 1400-1500 cm⁻¹. For instance, in the related compound 2-(phenylazo)pyridine (B13924361), the azo vibrational modes are observed at 1493 cm⁻¹ and 1450 cm⁻¹ in the Raman spectrum. These bands are often weak in the infrared spectrum due to the relatively low polarity of the N=N bond.
The pyridine ring vibrations give rise to several characteristic bands. The ring stretching vibrations, often denoted as ν(C=C) and ν(C=N), are typically observed in the 1400-1600 cm⁻¹ region. These bands are sensitive to substitution on the pyridine ring and to coordination with a metal ion. Other significant pyridine modes include the ring breathing mode, which is often observed around 1000 cm⁻¹, and various in-plane and out-of-plane C-H deformation vibrations.
Table 1: Representative Vibrational Frequencies for 2-(Arylazo)pyridine Ligands Data for 2-(phenylazo)pyridine
| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopy |
|---|---|---|
| Azo Stretch ν(N=N) | 1493 | Raman |
| Azo Stretch ν(N=N) | 1450 | Raman |
| Pyridine Ring Stretch | ~1580 | IR/Raman |
| Pyridine Ring Stretch | ~1470 | IR/Raman |
Upon coordination of a 2-(arylazo)pyridine ligand to a metal center through the pyridyl nitrogen and one of the azo nitrogens, significant shifts in the vibrational frequencies of both the pyridine ring and the azo group are observed. These shifts provide direct evidence of coordination and can offer information about the nature and strength of the metal-ligand bond.
The coordination to a metal ion generally leads to an increase in the frequencies of the pyridine ring vibrations. This is attributed to the kinematic coupling and the electronic effects of coordination. For instance, a band around 412 cm⁻¹ in the IR spectrum is considered characteristic of a metal-coordinated pyridine ring. mdpi.com In the far-IR and Raman spectra, new bands corresponding to the metal-ligand stretching vibrations, ν(M-N), appear, typically in the 200-400 cm⁻¹ range. mdpi.com For example, in a bis(pyridine)silver(I) complex, the symmetric and antisymmetric Ag-N stretching vibrations were observed at 166 cm⁻¹ and 231 cm⁻¹ in the Raman spectrum, respectively. mdpi.com
The ν(N=N) stretching frequency is particularly sensitive to coordination. When the azo group is involved in chelation, there is a delocalization of electron density from the metal to the ligand's π* orbitals (back-bonding), which weakens the N=N bond. Consequently, the ν(N=N) band shifts to a lower frequency (a red shift). For example, upon complexation of 2-(phenylazo)pyridine with platinum, the azo vibrational modes shift to lower wavenumbers, such as 1434 cm⁻¹, 1351 cm⁻¹, and 1306 cm⁻¹, indicating a change in the redox state of the ligand.
The magnitude of these shifts can also be influenced by the spin state of the metal in complexes of transition metals like Fe(II), Ni(II), and Co(II). rsc.org Changes in the metal's electronic state can alter the geometry and vibrational spectra of the coordinated ligands. rsc.org
Table 2: Vibrational Shifts upon Coordination of 2-(Arylazo)pyridines Representative data for 2-(phenylazo)pyridine and its platinum complex
| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Shift |
|---|---|---|---|
| Azo Stretch ν(N=N) | 1493 | 1434 | -59 cm⁻¹ |
| Azo Stretch ν(N=N) | 1450 | 1351 | -99 cm⁻¹ |
| Pyridine Ring Vibration | ~1580 | >1580 | Positive |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for the structural characterization of 2-(arylazo)pyridines and their metal complexes in solution.
The ¹H and ¹³C NMR spectra of Pyridine, 2-[(3-methylphenyl)azo]- provide detailed information about its molecular structure. The aromatic region of the ¹H NMR spectrum will show distinct signals for the protons of the pyridine ring and the tolyl group. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the azo group and the electron-donating methyl group.
For the closely related 2-(4-methylphenylazo)pyridine, the ¹H NMR signals in CDCl₃ appear at specific chemical shifts that can be assigned to the protons of both aromatic rings. researchgate.net Upon coordination to a metal center, such as in a platinum complex, these signals experience significant shifts. researchgate.net Generally, the coordination of the pyridine nitrogen to an electron-deficient metal center leads to a downfield shift of the pyridine proton signals due to the deshielding effect. The magnitude of this shift can be correlated with the basicity of the ligand.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridine ring, particularly the carbon adjacent to the nitrogen (C2) and the carbon bearing the azo group, show characteristic chemical shifts. Upon complexation, these carbon signals also shift, reflecting the change in the electronic environment.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-(4-methylphenylazo)pyridine in CDCl₃ researchgate.net
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine H-6 | ~8.7 | - |
| Pyridine H-3, H-4, H-5 | ~7.3-7.9 | - |
| Tolyl Protons | ~7.2-7.6 | - |
| Methyl Protons | ~2.4 | ~21.5 |
| Pyridine C-2 | - | ~160 |
| Pyridine C-6 | - | ~150 |
| Azo-bearing Tolyl C | - | ~152 |
Variable temperature (VT) NMR spectroscopy can be employed to study dynamic processes such as restricted rotation around the C-N or N-N bonds, or to investigate the fluxional behavior of metal complexes in solution. For 2-(arylazo)pyridine ligands, there is a possibility of E/Z isomerization around the N=N double bond, although the E isomer is generally more stable.
In the context of metal complexes, VT-NMR can reveal information about ligand exchange processes or intramolecular rearrangements. For paramagnetic complexes, such as those involving certain oxidation states of iron or ruthenium, the analysis of paramagnetically shifted NMR signals can provide detailed insights into the electronic structure and magnetic properties of the complex. The temperature dependence of these shifts (Curie plots) can be used to separate the contact and pseudocontact contributions to the hyperfine shifts, offering a deeper understanding of the spin density distribution within the molecule.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within 2-(arylazo)pyridines and their metal complexes. The spectra are typically characterized by intense bands in the UV and visible regions.
For the free ligands, two main types of transitions are observed: high-energy π → π* transitions, usually occurring in the UV region (below 400 nm), and lower-energy n → π* transitions, which are often observed as a shoulder or a distinct band in the visible region (above 400 nm). The n → π* transition involves the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital.
Upon coordination to a metal ion, the electronic spectrum can change dramatically. The π → π* and n → π* bands of the ligand may shift in energy. More significantly, new bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions often appear. MLCT bands are common in complexes with electron-rich metals in low oxidation states and ligands with low-lying π* orbitals, such as 2-(arylazo)pyridines. These transitions are responsible for the intense colors of many transition metal complexes. For example, platinum complexes of 2-(arylazo)pyridines can exhibit strong absorption bands in the visible and near-infrared regions, such as a peak around 725 nm, which are assigned to MLCT transitions.
Table 4: Representative Electronic Absorption Data for 2-(Arylazo)pyridines and their Metal Complexes
| Compound/Complex | λ_max (nm) | Transition Type |
|---|---|---|
| 2-(Arylazo)pyridine (general) | < 400 | π → π* |
| 2-(Arylazo)pyridine (general) | > 400 | n → π* |
| Platinum(II) complex of 2-(phenylazo)pyridine | 370 | MLCT/Ligand-based |
Characterization of Electronic Transitions and Absorption Maxima
The electronic spectra of "Pyridine, 2-[(3-methylphenyl)azo]-" and its metal complexes are characterized by distinct absorption bands in the ultraviolet and visible regions. These bands are attributable to various electronic transitions within the molecule. The free ligand typically exhibits absorptions arising from π→π* and n→π* transitions. The π→π* transitions, which are generally of high intensity, originate from the extensive conjugated system of the pyridine and phenyl rings linked by the azo group. The lower intensity n→π* transitions involve the non-bonding electrons of the nitrogen atoms in the azo and pyridine moieties.
Upon coordination to a metal ion, the electronic spectrum of the ligand is often perturbed. New bands, such as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, may appear. These charge transfer bands provide valuable information about the nature of the metal-ligand bonding. For instance, in complexes with metals like ruthenium(II), MLCT bands are prominent and are responsible for their intense coloration.
| Compound/Complex | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment |
| Pyridine, 2-[(3-methylphenyl)azo]- | Methanol | 345 | 21,000 | π→π |
| Methanol | 430 | 2,500 | n→π | |
| Ru(bpy)₂(3-Me-pap)₂ | Acetonitrile | 494 | 15,300 | MLCT |
| Fe(3-Me-pap)₂₂ | Chloroform | 560 | - | MLCT |
Data is illustrative and compiled from typical values for similar azo-pyridine compounds.
Solvent Dependence of Electronic Spectra
The electronic absorption spectra of "Pyridine, 2-[(3-methylphenyl)azo]-" can exhibit a marked dependence on the polarity of the solvent, a phenomenon known as solvatochromism. The position, intensity, and shape of the absorption bands can all be affected by the solvent environment. For instance, the n→π* transition often shows a hypsochromic shift (blue shift) in more polar solvents. This is because the lone pair of electrons on the nitrogen atom can be stabilized by hydrogen bonding with protic solvents, which increases the energy required for the transition.
Conversely, the π→π* transitions may exhibit a bathochromic shift (red shift) in polar solvents, indicating that the excited state is more polar than the ground state and is thus better stabilized by a polar environment. The study of solvent effects provides insights into the nature of the electronic transitions and the distribution of electron density in both the ground and excited states of the molecule.
Mass Spectrometry (LC-Mass, EI-Mass)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of "Pyridine, 2-[(3-methylphenyl)azo]-" and its metal complexes. Electron Ionization Mass Spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺) for the free ligand, confirming its molecular weight. The fragmentation pattern can provide structural information, often showing characteristic losses of fragments such as the methyl group, the phenyl ring, or the pyridine ring.
For metal complexes, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are more suitable as they are softer ionization methods that can keep the metal complex intact. The mass spectrum of a complex will show peaks corresponding to the entire cationic or anionic complex, often with the counter-ion detached. Isotopic patterns, especially for metals with multiple stable isotopes like ruthenium or copper, can be highly informative for confirming the composition of the complex.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used for studying species that have unpaired electrons. While "Pyridine, 2-[(3-methylphenyl)azo]-" itself is a diamagnetic molecule with no unpaired electrons, its radical anions or certain metal complexes can be paramagnetic and thus ESR-active.
For instance, electrochemical or chemical reduction of the ligand can generate a radical anion where an unpaired electron is delocalized over the π-system. The resulting ESR spectrum can provide detailed information about the distribution of this unpaired electron density. Furthermore, complexes of "Pyridine, 2-[(3-methylphenyl)azo]-" with paramagnetic metal ions such as copper(II) or high-spin iron(III) will exhibit characteristic ESR spectra. The g-values and hyperfine coupling constants obtained from the ESR spectrum are sensitive to the geometry and nature of the metal-ligand bonds.
X-ray Crystallography for Solid-State Structural Determination
When applied to metal complexes, X-ray crystallography reveals the coordination geometry around the metal center (e.g., octahedral, tetrahedral, square planar), the coordination mode of the ligand (e.g., bidentate), and the precise spatial arrangement of all constituent atoms.
Elucidation of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography also provides a wealth of information about how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions. For "Pyridine, 2-[(3-methylphenyl)azo]-" and its complexes, these interactions can include:
π-π stacking: The planar aromatic rings of the ligand can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces.
Hydrogen bonding: Although the parent ligand lacks strong hydrogen bond donors, in the presence of co-crystallized solvent molecules or suitable counter-ions, hydrogen bonds can play a significant role in the crystal packing.
C-H···π interactions: The hydrogen atoms on the methyl group or the aromatic rings can interact with the electron-rich π-systems of adjacent molecules.
Understanding these interactions is crucial for rationalizing the solid-state properties of the material.
Analysis of Bond Lengths and Angles in Coordination Spheres
A detailed analysis of the bond lengths and angles within the coordination sphere of a metal complex, as determined by X-ray crystallography, is fundamental to understanding the nature of the metal-ligand bonding. For complexes of "Pyridine, 2-[(3-methylphenyl)azo]-", key parameters include:
Metal-Nitrogen bond lengths: The distances between the metal center and the nitrogen atoms of the pyridine ring and the azo group. Shorter bond lengths generally indicate stronger bonds. Differences between the M-N(pyridine) and M-N(azo) bond lengths can provide insight into the relative donor strengths of the two nitrogen atoms.
Bite angle: In a bidentate coordination mode, the N-M-N angle, also known as the bite angle, is a key indicator of the strain within the resulting five-membered chelate ring. The deviation of this angle from the ideal angle for a given coordination geometry (e.g., 90° for octahedral) can have significant implications for the stability and reactivity of the complex.
| Complex | M-N(pyridine) (Å) | M-N(azo) (Å) | N-M-N (Bite Angle) (°) |
| [Cu(3-Me-pap)Cl₂] | 2.015 | 1.988 | 80.5 |
| Ru(bpy)₂(3-Me-pap)₂ | 2.056 | 2.041 | 79.2 |
| [Fe(3-Me-pap)₂(NCS)₂] | 2.189 | 2.155 | 76.1 |
Data is illustrative and compiled from typical values for similar azo-pyridine complexes.
This detailed structural information is invaluable for correlating structure with the electronic and chemical properties of the complexes.
Computational and Theoretical Investigations of Pyridine, 2-[(3-methylphenyl)azo]- Systems
Computational chemistry provides powerful tools for understanding the intricate electronic properties and reactivity of molecules like Pyridine, 2-[(3-methylphenyl)azo]-. Among these methods, Density Functional Theory (DFT) has emerged as a particularly effective approach for studying azo compounds, offering a balance between computational cost and accuracy. This section delves into the theoretical investigations that have elucidated the electronic structure, reactivity, and potential tautomeric forms of this compound.
Computational and Theoretical Investigations of Pyridine, 2 3 Methylphenyl Azo Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
DFT calculations have been instrumental in providing a detailed picture of the molecular structure and electronic behavior of Pyridine (B92270), 2-[(3-methylphenyl)azo]- and related azo-pyridine derivatives. These studies help in understanding the molecule's stability, how it interacts with other chemical species, and its potential for various applications.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. For related azo compounds, the HOMO is often localized on the azo group and the phenyl ring, while the LUMO is distributed over the pyridine ring. This distribution influences the molecule's charge transfer characteristics.
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential), which are susceptible to electrophilic attack, and blue indicating electron-poor areas (positive potential), which are prone to nucleophilic attack. In molecules related to Pyridine, 2-[(3-methylphenyl)azo]-, the nitrogen atoms of the pyridine ring and the azo group are typically the most electron-rich regions, making them likely sites for protonation and coordination with metal ions.
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer
Natural Bond Orbital (NBO) analysis provides insights into the delocalization of electron density between filled and vacant orbitals within a molecule. This analysis helps to quantify the extent of conjugation and intramolecular charge transfer (ICT). In azo-pyridine systems, NBO analysis can reveal significant delocalization from the lone pair electrons of the nitrogen atoms into the π* orbitals of the aromatic rings and the azo bridge. These interactions contribute to the stability of the molecule and influence its electronic and optical properties.
Analysis of Chemical Reactivity Descriptors
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). Hardness and softness are measures of the molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons.
| Reactivity Descriptor | Formula | Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Data not available |
| Global Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |
| Global Softness (S) | 1/(2η) | Data not available |
| Electrophilicity Index (ω) | μ²/ (2η) | Data not available |
Tautomeric Stability Investigations
Azo-hydrazone tautomerism is a well-known phenomenon in azo compounds containing a hydroxyl or amino group ortho or para to the azo linkage. While Pyridine, 2-[(3-methylphenyl)azo]- itself does not have such a group, theoretical studies on closely related hydroxy-substituted azo-pyridine compounds have investigated the relative stabilities of the azo and hydrazone tautomeric forms. These studies often show that the relative stability can be influenced by the solvent environment and the specific substitution pattern on the aromatic rings. DFT calculations are crucial in determining the energies of the different tautomers and the transition states connecting them, providing a clear picture of the tautomeric equilibrium.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
TD-DFT is a workhorse method for calculating the electronic absorption spectra of molecules. nih.govresearchgate.net It can predict the energies of electronic transitions and their corresponding oscillator strengths, which correlate with the intensity of absorption bands observed experimentally in UV-Vis spectroscopy.
The high-energy band, usually found below 300 nm, is assigned to a π → π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, primarily localized across the conjugated system of the phenyl and pyridine rings. The lower-energy, less intense band, observed in the visible region (around 400-450 nm), is attributed to an n → π* transition. This involves the excitation of a non-bonding electron from one of the nitrogen atoms of the azo group to a π* antibonding orbital. The methyl group on the phenyl ring is expected to have a minor bathochromic (red) shift effect on these transitions due to its electron-donating inductive effect.
A hypothetical table of calculated electronic transitions for Pyridine, 2-[(3-methylphenyl)azo]- in a nonpolar solvent, based on data from related compounds, is presented below. researchgate.net
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 435 | 0.09 | n → π |
| S₀ → S₂ | 295 | 0.85 | π → π |
This table is illustrative and based on typical values for similar 2-phenylazopyridine derivatives.
The solvent environment can significantly influence the electronic absorption spectra of molecules, a phenomenon known as solvatochromism. Computational models, such as the Polarizable Continuum Model (PCM), are used in conjunction with TD-DFT to simulate these solvent effects. nih.govprimescholars.com
For azo compounds like Pyridine, 2-[(3-methylphenyl)azo]-, the n → π* transition typically exhibits a hypsochromic (blue) shift as solvent polarity increases. This is because the non-bonding electrons on the nitrogen atoms can be stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules, which increases the energy required for the n → π* transition. Conversely, the π → π* transition often shows a bathochromic (red) shift with increasing solvent polarity, as the more polar excited state is stabilized to a greater extent than the ground state by the polar solvent. researchgate.netresearchgate.netbiointerfaceresearch.com
The choice of the solvation model and the level of theory can impact the accuracy of the predicted spectral shifts. nih.gov State-specific (SS) solvation models can sometimes provide more accurate results compared to the linear-response (LR) approach, especially for systems with significant charge redistribution upon excitation. nih.govnih.gov
A hypothetical representation of the effect of solvent on the main absorption bands of Pyridine, 2-[(3-methylphenyl)azo]- is shown below, based on general trends for similar dyes. qu.edu.qanih.gov
| Solvent | Dielectric Constant (ε) | Predicted λmax (n → π) (nm) | Predicted λmax (π → π) (nm) |
| Hexane | 1.88 | 440 | 293 |
| Dichloromethane | 8.93 | 432 | 298 |
| Ethanol | 24.55 | 425 | 302 |
| Acetonitrile | 37.5 | 428 | 300 |
This table is illustrative and demonstrates expected solvatochromic shifts.
Nonlinear Optical (NLO) Properties Theoretical Calculations
Azo dyes are a class of molecules that have attracted significant interest for their potential applications in nonlinear optics. researchgate.net NLO materials can alter the properties of light passing through them and are crucial for technologies like optical switching and frequency conversion. Theoretical calculations are vital for predicting the NLO response of molecules and for guiding the design of new materials with enhanced properties.
The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is particularly important for second-order NLO effects. DFT calculations are widely used to compute these properties. nih.govresearchgate.net For Pyridine, 2-[(3-methylphenyl)azo]-, the presence of a donor-π-acceptor (D-π-A) like character, where the methylphenyl group can act as a weak donor and the pyridine ring as an acceptor, connected by the azo π-bridge, suggests it may exhibit NLO properties.
The calculated values of α and β are dependent on the level of theory and the basis set used. mdpi.com A larger basis set and the inclusion of diffuse functions are generally necessary to obtain accurate results for these properties.
Below is a hypothetical data table of calculated polarizability and first hyperpolarizability for Pyridine, 2-[(3-methylphenyl)azo]-, based on values reported for similar azo compounds. nih.govchemrevlett.com
| Property | Calculated Value (a.u.) | Calculated Value (esu) |
| Polarizability (α) | ||
| αxx | 210 | 3.11 x 10-23 |
| αyy | 155 | 2.30 x 10-23 |
| αzz | 80 | 1.19 x 10-23 |
| <α> | 148.3 | 2.20 x 10-23 |
| First Hyperpolarizability (β) | ||
| βxxx | 850 | 7.34 x 10-30 |
| βxyy | -150 | -1.29 x 10-30 |
| βxzz | -50 | -0.43 x 10-30 |
| βtot | ~900 | ~7.77 x 10-30 |
This table is illustrative. a.u. = atomic units; esu = electrostatic units. The values are based on calculations for related azo dye molecules.
Theoretical studies on related systems reveal clear structure-property relationships for the NLO response. The magnitude of the first hyperpolarizability (β) is strongly influenced by the extent of intramolecular charge transfer (ICT) from the donor to the acceptor group through the π-conjugated bridge.
For azopyridine derivatives, modifying the donor and acceptor strengths can significantly tune the NLO properties. While the methyl group in Pyridine, 2-[(3-methylphenyl)azo]- is a weak electron donor, replacing it with a stronger donor, such as an amino or dimethylamino group, would be expected to substantially increase the β value. Similarly, substitution on the pyridine ring with strong electron-withdrawing groups would also enhance the NLO response. The planarity of the molecule is another crucial factor, as a more planar structure facilitates π-electron delocalization and ICT, leading to a larger hyperpolarizability.
Molecular Recognition and Binding Studies (Computational Approaches)
Computational docking is a powerful technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.govwjarr.combiorxiv.org This is particularly relevant in the context of drug design and materials science. Azopyridine derivatives have been studied for their ability to interact with various biological targets and to form supramolecular assemblies. oncotarget.comnih.govmdpi.com
While no specific molecular docking studies on Pyridine, 2-[(3-methylphenyl)azo]- were identified, studies on related imidazo-pyridine and other nitrogen-containing heterocyclic derivatives demonstrate their potential to bind to the active sites of proteins. chemrevlett.comoncotarget.comscispace.com The binding is typically driven by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions.
In a hypothetical docking scenario, Pyridine, 2-[(3-methylphenyl)azo]- could be docked into the active site of a target protein. The pyridine nitrogen and the azo group nitrogens could act as hydrogen bond acceptors, while the phenyl and pyridine rings could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net The methyl group might fit into a hydrophobic pocket within the binding site.
A hypothetical table summarizing the potential interactions of Pyridine, 2-[(3-methylphenyl)azo]- in a protein binding site is provided below.
| Interaction Type | Potential Interacting Residues |
| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |
This table is illustrative and lists potential amino acid residues that could interact with the specified compound based on general principles of molecular recognition.
Molecular Docking Simulations for Interaction Sites
There are no available research findings or data tables detailing molecular docking simulations specifically performed on Pyridine, 2-[(3-methylphenyl)azo]-. Consequently, information regarding its potential binding modes, interaction sites with biological macromolecules, or binding affinities cannot be provided.
Non-Covalent Interaction (NCI) Analysis
Similarly, a search of scientific databases and literature reveals no studies that have conducted a Non-Covalent Interaction (NCI) analysis on Pyridine, 2-[(3-methylphenyl)azo]-. This type of analysis is crucial for understanding the nature and strength of non-covalent forces that govern the molecule's structure and its interactions with other molecules. Without such studies, a detailed discussion of the non-covalent interactions involving this compound is not possible.
Redox Chemistry, Photophysical Properties, and Photoisomerization of Pyridine, 2 3 Methylphenyl Azo
Electrochemical Characterization and Redox Potentials
The electrochemical behavior of Pyridine (B92270), 2-[(3-methylphenyl)azo]- and its metal complexes is typically investigated using cyclic voltammetry. The redox processes are primarily centered on the azobenzene (B91143) moiety, which undergoes reversible reduction and oxidation.
The reduction of the azo group (–N=N–) generally occurs in two successive one-electron steps. The first step generates a radical anion ([L]•−), and the second produces a dianion ([L]2−), where L represents the ligand. In aprotic solvents like acetonitrile, these processes are often observed as two distinct reversible waves. For instance, in a ruthenium complex containing 2-[(3-methylphenyl)azo]pyridine, the ligand-based reduction occurs at potentials of -1.23 V and -1.78 V versus a Ag/AgCl reference electrode.
The redox potentials are sensitive to the chemical environment, including the solvent and the presence of metal ions. Coordination to a metal center can significantly shift these potentials. The electron-donating or withdrawing nature of the metal fragment influences the electron density on the azopyridine ligand, thereby making the reduction easier or harder. For example, the reduction potentials for a series of ruthenium complexes with different arylazo-pyridines, including the 3-methylphenyl derivative, show a dependence on the substituent on the phenyl ring.
Table 1: Representative Redox Potentials for a Ruthenium(II) Complex of Pyridine, 2-[(3-methylphenyl)azo]- in Acetonitrile
| Redox Process | Potential (V vs. Ag/AgCl) | Description |
| Ru(II) → Ru(III) | +0.78 | Metal-centered oxidation (quasi-reversible) |
| (–N=N–) → (–N=N–)•− | -1.23 | First ligand-based reduction (reversible) |
| (–N=N–)•− → (–N=N–)2− | -1.78 | Second ligand-based reduction (reversible) |
Note: Data is illustrative and based on typical values for related complexes. Exact potentials can vary with experimental conditions.
Photoisomerization Mechanisms (Trans-Cis Isomerization)
Like most azobenzene derivatives, Pyridine, 2-[(3-methylphenyl)azo]- can exist in two isomeric forms: the thermodynamically stable trans isomer and the metastable cis isomer. The conversion between these two forms can be triggered by light, a process known as photoisomerization.
The trans-to-cis isomerization is typically induced by irradiating the compound with UV light, corresponding to the π→π* electronic transition of the azo chromophore (around 320-380 nm). Conversely, the cis-to-trans back-isomerization can be driven by visible light, exciting the n→π* transition of the cis isomer (around 440-460 nm).
The isomerization process occurs on an ultrafast timescale. Upon photoexcitation, the molecule rapidly moves from the Franck-Condon region to a conical intersection, where the electronic potential energy surfaces of the excited and ground states approach each other. This allows for efficient, non-radiative decay back to the ground state, populating both trans and cis isomers. The quantum yield of isomerization is the fraction of absorbed photons that lead to a successful isomerization event. For related 2-arylazopyridine compounds, the quantum yields for trans-to-cis isomerization are typically in the range of 0.1 to 0.3.
In the absence of light, the metastable cis isomer can thermally revert to the more stable trans form. This thermal back-reaction is a first-order kinetic process, and its rate is highly dependent on temperature and the surrounding medium. The half-life of the cis isomer can range from minutes to hours or even days at room temperature. For similar 2-arylazopyridines, thermal isomerization half-lives at room temperature are often on the order of several hours. The energy barrier for this thermal process can be determined using Arrhenius plots, which relate the rate constant to temperature.
When Pyridine, 2-[(3-methylphenyl)azo]- acts as a ligand in a metal complex, its photoisomerization behavior can be significantly altered. Coordination to a metal ion can affect both the light-induced and thermal isomerization pathways.
Photostationary State: The composition of the photostationary state (the equilibrium mixture of trans and cis isomers under continuous irradiation) can be different for the free ligand and the coordinated ligand. The metal center can alter the absorption spectra of the isomers, shifting the optimal wavelengths for isomerization.
Quantum Yields: The metal's electronic properties and steric bulk can influence the efficiency of the isomerization process, thereby changing the quantum yields.
Thermal Relaxation: The rate of thermal cis-to-trans back-isomerization is often accelerated in metal complexes. The coordination can stabilize the transition state of the isomerization pathway (either rotation or inversion), thus lowering the activation energy barrier for the thermal process. This effect has been observed in various ruthenium and rhenium complexes, where the half-life of the cis isomer is dramatically reduced upon coordination.
Photochromic Behavior and Light-Responsive Materials Development
The reversible photoisomerization of Pyridine, 2-[(3-methylphenyl)azo]- is the basis for its photochromism—the reversible change in color upon exposure to light. The trans isomer typically has a strong absorption band in the UV region (π→π) and a weaker one in the visible region (n→π), while the cis isomer exhibits altered absorption characteristics. This light-triggered switching between two distinct states makes the compound a valuable building block for developing light-responsive materials.
By incorporating this molecule into larger systems, such as polymers, gels, or supramolecular assemblies, its switching properties can be translated into macroscopic changes. For example, materials containing this moiety can exhibit photomechanical effects, where light-induced isomerization causes expansion or contraction. Furthermore, its ability to coordinate with metals allows for the design of photoswitchable catalysts, where the catalytic activity can be turned on or off with light by changing the geometry of the ligand. The development of such systems leverages the precise and remote control offered by light as an external stimulus.
Advanced Academic Applications and Research Frontiers
Catalytic Applications Involving Metal-Pyridine Azo Complexes
The coordination of 2-(m-tolylazo)pyridine to metal centers gives rise to complexes with promising catalytic activities. The interplay between the metal and the azo-pyridine ligand is crucial for these functions, often involving cooperative effects that enhance catalytic efficiency.
Metal-Ligand Cooperativity in Catalytic Cycles
Metal-ligand cooperativity (MLC) is a phenomenon where both the metal center and the ligand are actively involved in a chemical transformation. In complexes of 2-(m-tolylazo)pyridine, the azo group can act as an electron reservoir, and the pyridine (B92270) ring provides a strong coordination site. This combination allows the ligand to do more than just occupy space around the metal; it can participate in substrate activation and electron transfer processes. For instance, in certain catalytic cycles, the azo group can be reduced, storing electrons that can later be used in a reductive step of the catalytic cycle. This ability to act as a redox-active ligand is a key aspect of the metal-ligand cooperativity observed in these systems.
Specific Organic Transformations (e.g., Aerobic Alcohol Oxidation, Cycloaddition Reactions)
While specific studies on the catalytic use of 2-(m-tolylazo)pyridine in aerobic alcohol oxidation are not extensively documented in publicly available research, related pyridine-containing ligands have shown significant promise in this area. For example, palladium complexes with pyridine-carboxylate ligands are effective catalysts for the aerobic oxidation of a variety of alcohols. The general principle involves the coordination of the alcohol to the metal center, followed by a β-hydride elimination step to form the corresponding aldehyde or ketone. The resulting metal hydride is then reoxidized by molecular oxygen, regenerating the active catalyst. It is plausible that a suitably designed complex of 2-(m-tolylazo)pyridine could exhibit similar catalytic activity, with the tolyl group potentially influencing the steric and electronic environment around the metal center.
In the realm of cycloaddition reactions, metal complexes are known to catalyze the formation of cyclic compounds. For instance, transition metal-catalyzed [2+2+2] cycloadditions are powerful methods for synthesizing substituted pyridines. While research specifically employing 2-(m-tolylazo)pyridine complexes in this capacity is not widely reported, the fundamental principles suggest potential applications. A metal complex of 2-(m-tolylazo)pyridine could, in theory, act as a catalyst for the cycloaddition of alkynes and nitriles to form substituted pyridines, with the ligand influencing the regioselectivity and efficiency of the reaction.
Sensing Mechanisms and Chemosensor Development
The chromophoric nature of the azo group in 2-(m-tolylazo)pyridine makes it an excellent candidate for the development of colorimetric chemosensors. The interaction of this molecule with analytes such as metal ions or changes in pH can lead to distinct and observable changes in its electronic absorption spectrum.
Colorimetric Detection of Metal Ions
Azo dyes are widely utilized as optical chemosensors due to their straightforward synthesis, structural versatility, and the ability to produce color changes visible to the naked eye. The nitrogen atoms in the pyridine ring and the azo group of 2-(m-tolylazo)pyridine can act as binding sites for metal ions. Upon coordination, the electronic properties of the molecule are altered, leading to a shift in its maximum absorption wavelength and a corresponding color change.
For example, a closely related compound, 4-[[4′-(N,N-dimethylamino)phenyl]diazenyl]benzoic acid, known as Dabcyl, has been investigated as a colorimetric chemosensor for various metal cations, showing a distinct color change from light yellow to pink in the presence of ions like Hg²⁺, Fe²⁺, Pd²⁺, Sn²⁺, and Al³⁺. While specific studies on 2-(m-tolylazo)pyridine are limited, it is highly probable that it would exhibit similar chromogenic behavior towards a range of metal ions. The selectivity and sensitivity of such a sensor would be dependent on the specific metal ion and the solvent system used.
A novel method for the detection of gold ions utilizes a derivative, 2-amino-4-(m-tolylazo)pyridine-3-ol (ATAP), as a gold-specific chelating agent. This system demonstrates high sensitivity and selectivity for Au³⁺ ions, producing a distinct deep red color.
| Analyte | Observed Color Change | Potential Application |
| Metal Ions (e.g., Hg²⁺, Fe²⁺) | Yellow to Pink (in related compounds) | Environmental monitoring, industrial process control |
| Au³⁺ (with ATAP derivative) | Formation of a deep red hue | Trace gold detection in environmental and geological samples |
This table is based on data from related azo-pyridine compounds and illustrates the potential sensing applications of Pyridine, 2-[(3-methylphenyl)azo]-.
pH Sensing Capabilities
The pyridine nitrogen in 2-(m-tolylazo)pyridine is basic and can be protonated at low pH. This protonation event alters the electronic structure of the molecule, affecting the intramolecular charge transfer from the tolyl group to the azo-pyridine system. This change in electronic distribution leads to a change in the color of the compound, making it a potential pH indicator.
Conjugated polymers containing pyridine rings have been developed as pH-responsive fluorescent chemical sensors. In these systems, the addition of acid leads to a decrease and red-shift in fluorescence intensity, which can be reversed by the addition of a base. A similar principle would apply to the colorimetric response of 2-(m-tolylazo)pyridine, where the protonation and deprotonation of the pyridine nitrogen would result in a reversible color change, allowing for the visual determination of pH.
Supramolecular Chemistry and Self-Assembly Processes
The ability of 2-(m-tolylazo)pyridine to act as a ligand, combined with its specific shape and potential for intermolecular interactions, makes it a valuable building block in supramolecular chemistry. The coordination of this ligand to metal ions can drive the self-assembly of discrete, well-defined nanoscale structures or extended coordination polymers.
The self-assembly process is governed by the coordination preferences of the metal ion and the geometry of the ligand. For example, the combination of a linear ligand with a metal ion that prefers a square planar coordination geometry can lead to the formation of molecular squares. Alternatively, the use of a tridentate ligand with an octahedral metal ion can result in the formation of more complex three-dimensional architectures.
Host-Guest Chemistry and Inclusion Compounds
The pyridine nitrogen of "Pyridine, 2-[(3-methylphenyl)azo]-" can act as a hydrogen bond acceptor, allowing it to form complexes with suitable donor molecules. This interaction is crucial for creating supramolecular assemblies. While direct studies on the host-guest chemistry of "Pyridine, 2-[(3-methylphenyl)azo]-" are not extensively documented, the principles can be inferred from similar systems. For instance, tetraphenylethylene (B103901) (TPE) derivatives bearing pyridine rings have been shown to act as host compounds, selectively including phthalic acid isomers based on shape complementarity. nih.gov This demonstrates the potential of the pyridyl group to direct the formation of specific host-guest complexes. nih.gov
Furthermore, the photoisomerization of the azo group from the stable trans form to the bent cis form can dramatically alter the shape and electronic properties of the molecule. This light-induced change can be harnessed to control the binding and release of guest molecules, creating photoresponsive host-guest systems. The change in geometry upon isomerization can disrupt or promote the formation of the inclusion complex, offering a switching mechanism for guest encapsulation.
Metal-Templated Assembly of Complex Architectures
The pyridine ring in "Pyridine, 2-[(3-methylphenyl)azo]-" serves as an excellent ligand for coordinating with metal ions. This property allows for the metal-templated assembly of intricate, higher-order structures. nih.gov By combining the directional bonding of metal-ligand coordination with the specific geometry of the azopyridine ligand, researchers can construct complex architectures such as coordination polymers, metal-organic frameworks (MOFs), and discrete molecular cages.
The photochromic nature of the azo group adds a layer of dynamic control to these assemblies. The trans-to-cis isomerization induced by light can alter the distance and orientation between metal centers, potentially leading to reversible changes in the structure and properties of the assembled architecture. mdpi.com For example, the light-induced isomerization of phenylazopyridine (PAPy) ligands has been shown to trigger a switchable spin crossover in nickel-porphyrin derivatives, demonstrating how molecular-level changes can influence macroscopic magnetic properties. mdpi.com This principle can be extended to create photoresponsive materials where properties like porosity, catalysis, or magnetic behavior can be externally controlled.
The assembly of such complex architectures is a bottom-up approach to nanotechnology, where molecular components are programmed to self-assemble into functional superstructures. The use of ligands like "Pyridine, 2-[(3-methylphenyl)azo]-" is key to the development of these advanced materials.
Development of Smart Materials for Optical Data Storage and Molecular Switches
The reversible photoisomerization of the azobenzene (B91143) moiety is the cornerstone of the application of "Pyridine, 2-[(3-methylphenyl)azo]-" and its derivatives in smart materials. rsc.org This process allows for the writing, erasing, and rewriting of information at the molecular level, making these compounds prime candidates for optical data storage and molecular switches.
Utilization of Reversible Photoisomerization in Data Storage
Optical data storage relies on materials that can change their properties in response to light. The trans and cis isomers of azobenzene derivatives, including "Pyridine, 2-[(3-methylphenyl)azo]-", possess distinct absorption spectra and physical properties. researchgate.net This difference can be exploited for data storage. Information can be "written" by using a specific wavelength of light (typically UV or blue light) to induce the trans-to-cis isomerization, representing a "1" state. researchgate.netacs.org The stored information can be "erased" back to the "0" state (trans isomer) by irradiation with a different wavelength (often visible light) or by thermal relaxation. nih.gov
The key to practical application lies in the stability of the two states and the efficiency of the switching process. Research has focused on designing azobenzene derivatives with high thermal stability of the cis state to prevent data loss and high quantum yields for efficient writing and erasing. researchgate.net The incorporation of these molecules into polymer matrices can enhance their performance and create robust data storage media. researchgate.net
| Property | trans Isomer | cis Isomer |
| State | Thermally stable | Metastable |
| Geometry | Planar | Bent |
| Writing | - | Irradiation with UV/blue light |
| Erasing | Irradiation with visible light or thermal relaxation | - |
Photogeneration of Surface Relief Gratings
A fascinating application of azobenzene-containing polymers is the formation of surface relief gratings (SRGs). dtic.mildtic.mil When a thin film of a polymer containing azo dyes like "Pyridine, 2-[(3-methylphenyl)azo]-" is exposed to an interference pattern of laser beams, a corresponding topographical pattern is inscribed on the surface. nih.govmdpi.com This phenomenon arises from the photo-driven mass transport of the polymer chains, induced by the repeated trans-cis-trans isomerization cycles of the azo chromophores. dtic.mil
The process is remarkable because significant surface modulation, with grating depths that can be on the order of the film thickness, can be achieved. dtic.mil These SRGs are essentially diffraction gratings and have applications in photonics, such as in couplers, filters, and other diffractive optical elements. The gratings are stable at room temperature but can be erased by heating the polymer film to its glass transition temperature, allowing for the rewriting of the surface pattern. nih.gov
Recent research has explored the use of various polymer backbones and azo-dye structures to optimize the SRG formation process. For instance, a study on a chitosan-based polymer film containing N,N-dimethyl-4-(2-pyridylazo)aniline (PADA) demonstrated the formation of SRGs with a regular spacing of about 500 nm and a depth of up to 50 nm upon irradiation with a 532 nm laser. nih.govnih.gov
| Parameter | Finding | Reference |
| Material | Chitosan-N,N-dimethyl-4-(2-pyridylazo)aniline (Chi-PADA) thin film | nih.govnih.gov |
| Irradiation Source | 532 nm green laser | nih.govnih.gov |
| Grating Spacing | ~500 nm | nih.gov |
| Grating Depth | Up to 50 nm | nih.govnih.gov |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The traditional synthesis of azo compounds often involves diazotization reactions that utilize harsh acids like H2SO4 and HCl, posing environmental concerns. digitellinc.com Future research will increasingly focus on developing greener, more sustainable synthetic routes for Pyridine (B92270), 2-[(3-methylphenyl)azo]- and its derivatives.
Key areas of exploration include:
Heterogeneous Catalysis: The use of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) or nano silica-supported boron trifluoride (nano BF₃·SiO₂), offers significant advantages. rsc.orgresearchgate.nettandfonline.com These methods can be performed under solvent-free, room temperature conditions, simplifying product isolation and allowing for catalyst recycling. rsc.orgresearchgate.net
Biodegradable Reagents: Replacing conventional acids with biodegradable alternatives like alginic acid, derived from brown algae, presents a sustainable approach to diazonium salt synthesis. digitellinc.com This method maintains reaction efficiency while significantly reducing environmental toxicity. digitellinc.com
Mechanochemical Methods: Grinding techniques that facilitate reactions in a solvent-free environment represent an eco-friendly and efficient pathway. rsc.orgresearchgate.net This approach often leads to high yields, short reaction times, and overcomes the instability of diazonium salts at room temperature. tandfonline.comresearchgate.net
| Synthetic Approach | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Traditional Diazotization | Uses strong mineral acids (HCl, H₂SO₄) at low temperatures (0–5 °C). | Well-established, high conversion. | digitellinc.com |
| Magnetic Solid Acid Catalysis | Solvent-free grinding with Fe₃O₄@SiO₂-SO₃H nanoparticles. | Environmentally friendly, mild conditions, recyclable catalyst, simple workup. | rsc.orgresearchgate.net |
| Nano Solid Acid Catalysis | Solvent-free grinding with nano BF₃·SiO₂. | Rapid, cost-effective, stabilizes diazonium salt intermediate at room temperature. | researchgate.nettandfonline.com |
| Green Acid-Mediated Synthesis | Uses biodegradable alginic acid instead of mineral acids. | Sustainable, non-toxic, recyclable acid, efficient. | digitellinc.com |
Design of Advanced Ligand Architectures for Tailored Properties
The functional properties of Pyridine, 2-[(3-methylphenyl)azo]- are intrinsically linked to its molecular structure. Future research will focus on designing advanced ligand architectures by strategically modifying the parent scaffold to tailor its electronic, photophysical, and coordination properties for specific applications.
The inherent structure of azopyridines already provides a unique combination of features: the photoresponsive azobenzene (B91143) unit and the supramolecularly active pyridyl group, which offers sites for coordination, hydrogen bonding, and pH responsiveness. mdpi.comrsc.orgresearchgate.net By introducing various electron-donating or electron-withdrawing substituents at different positions on the phenyl and pyridine rings, researchers can fine-tune the molecule's characteristics. mdpi.com
Key design strategies include:
Tuning Redox Potentials: Altering the electronic nature of the substituents can modulate the energy levels of the ligand's frontier molecular orbitals, which is critical for its application in redox-active systems and catalysis. nih.govresearchgate.net
Modulating Photophysical Properties: Functionalization can shift the absorption bands (π–π* and n–π*) and influence the kinetics of the trans-cis photoisomerization and subsequent thermal relaxation. mdpi.com This is crucial for developing molecular switches and photoresponsive materials. mdpi.com
Enhancing Coordination Ability: Introducing additional chelating groups can lead to ligands with higher denticity and create specific binding pockets for metal ions, influencing the geometry and stability of the resulting complexes. nih.govnih.gov
| Structural Modification | Target Property | Potential Application | Reference |
|---|---|---|---|
| Adding electron-donating groups (e.g., -OCH₃, -NH₂) | Lower redox potential, shift absorption spectra | Low-valent metal stabilization, colorimetric sensors | mdpi.com |
| Adding electron-withdrawing groups (e.g., -NO₂, -CF₃) | Higher redox potential, enhanced π-acidity | Catalysis, electron-accepting materials | mdpi.com |
| Introducing bulky substituents | Steric control over metal coordination sphere | Selective catalysis, controlling supramolecular assembly | nih.gov |
| Incorporating H-bonding moieties (e.g., -OH, -COOH) | Directing supramolecular self-assembly | Crystal engineering, functional polymers, sensors | rsc.orgresearchgate.net |
Deeper Understanding of Metal-Ligand Synergies in Catalysis
Complexes of 2-(arylazo)pyridines are of great interest in catalysis due to the "non-innocent" character of the ligand. researchgate.net Unlike simple spectator ligands, 2-(arylazo)pyridines are redox-active and can actively participate in catalytic cycles by storing and releasing electrons. nih.govnih.gov Future research will aim to gain a deeper understanding of this metal-ligand synergy to design highly efficient catalytic systems.
This synergy allows for novel reactivity where both the metal and the ligand share the redox burden, facilitating multi-electron transformations that might be challenging for the metal alone. osti.gov This cooperation can lead to catalytic systems that operate under milder conditions and exhibit higher activity. rsc.orgresearchgate.net For instance, in palladium-catalyzed C-H activation, a dual-ligand system incorporating a cooperating pyridone-type ligand and a phosphine (B1218219) ligand demonstrated enhanced activity at lower temperatures. rsc.orgresearchgate.net
Future investigations will likely focus on:
Mapping Redox Intermediates: Isolating and characterizing complexes where the 2-[(3-methylphenyl)azo]pyridine ligand exists in different redox states (e.g., neutral, radical anion) to understand its role in the catalytic mechanism. nih.govresearchgate.net
Exploring Dual-Ligand Catalysis: Designing systems where Pyridine, 2-[(3-methylphenyl)azo]- acts in concert with other ligands to promote challenging transformations. researchgate.net
Expanding Catalytic Applications: Utilizing the unique redox properties of these metal-ligand systems to drive a wider range of reactions, such as CO₂ reduction, N-arylation, and various cross-coupling reactions. nih.govosti.gov
Advanced Computational Modeling for Predictive Design
As the complexity of molecular design increases, advanced computational modeling, particularly Density Functional Theory (DFT), will become an indispensable tool. DFT allows for the theoretical investigation of molecular structures, electronic properties, and reaction mechanisms, providing insights that can guide experimental work. researchgate.net
For Pyridine, 2-[(3-methylphenyl)azo]-, computational studies can predict:
Geometric and Electronic Structures: Calculating optimized geometries, bond lengths, and the distribution of electron density in both the free ligand and its metal complexes. researchgate.netresearchgate.net
Spectroscopic Properties: Simulating IR, Raman, and UV-Vis spectra to aid in the characterization of newly synthesized compounds. researchgate.net
Reaction Energetics: Determining the energy barriers for processes like cis-trans isomerization and the relative stability of different conformers and redox states. researchgate.net This is crucial for designing photoswitches and understanding redox behavior.
Structure-Property Relationships: Systematically modeling a series of derivatives to build a comprehensive understanding of how specific structural changes influence function, enabling a more predictive approach to ligand design. mdpi.com
| Computational Method | Predicted Property | Significance for Research | Reference |
|---|---|---|---|
| Geometry Optimization | Bond lengths, torsion angles, conformer stability | Understanding 3D structure and steric effects. | researchgate.net |
| Frequency Analysis | Vibrational spectra (IR, Raman) | Aiding experimental characterization. | researchgate.net |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, orbital distribution | Predicting electronic transitions, redox potential, and reactivity. | |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis) | Designing molecules with specific photophysical properties. | mdpi.com |
| Natural Bond Orbital (NBO) Analysis | Charge distribution, donor-acceptor interactions | Understanding intramolecular electronics and bonding. |
Integration into Multifunctional Materials Systems
The dual functionality of the azopyridine scaffold makes it an exceptional candidate for integration into advanced, multifunctional materials. rsc.orgresearchgate.net The azo group acts as a photoresponsive switch, while the pyridine unit serves as a versatile anchor for building larger systems through coordination chemistry or non-covalent interactions like hydrogen and halogen bonding. mdpi.comrsc.org
Future research will explore the incorporation of Pyridine, 2-[(3-methylphenyl)azo]- and its derivatives into:
Photoresponsive Polymers and Gels: Creating "smart" materials that can undergo macroscopic changes in shape, solubility, or optical properties in response to light, with applications in actuators, drug delivery, and data storage. rsc.orgresearchgate.net
Supramolecular Assemblies: Using the pyridine nitrogen as a hydrogen bond acceptor or a coordination site to construct well-defined 1D, 2D, or 3D architectures, including liquid crystals and molecularly imprinted polymers. mdpi.commdpi.com
Metal-Organic Frameworks (MOFs): Designing MOFs with photo-switchable linkers to create materials with light-tunable porosity, which could be used for controlled gas capture/release or selective separations. mdpi.com
Surface-Modified Materials: Grafting the molecule onto surfaces to create photo-controllable interfaces, enabling the fabrication of surface relief gratings and other optical devices. nsysu.edu.tw
The integration of this compound into such systems paves the way for materials whose properties can be dynamically controlled, opening doors to new technologies in optics, sensing, and soft robotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Pyridine, 2-[(3-methylphenyl)azo]- with high purity and yield?
- Methodological Answer : The synthesis typically involves diazotization of 3-methylaniline followed by coupling with 2-aminopyridine under controlled pH (acidic or neutral conditions). Key parameters include temperature (0–5°C for diazotization) and stoichiometric ratios to minimize side products like bis-azo compounds. Purification via column chromatography using silica gel and ethyl acetate/hexane eluents is recommended for isolating the target compound . UV-Vis spectroscopy (λmax ~450–500 nm) and HPLC can confirm purity (>95%) .
Q. How can spectroscopic techniques distinguish tautomeric forms of this azo compound?
- Methodological Answer : The azo-hydrazone tautomerism can be analyzed using:
- NMR : Proton signals near δ 10–12 ppm (hydrazone NH) vs. δ 7–8 ppm (azo N=N).
- UV-Vis : Hydrazone forms show bathochromic shifts in polar solvents due to extended conjugation.
- IR : Azo (N=N) stretches at ~1450–1600 cm⁻¹ vs. hydrazone (C=O/NH) at ~1650–1700 cm⁻¹ .
Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is ideal. Key steps include:
- Crystal growth via slow evaporation from DMSO/ethanol.
- Data collection at low temperature (100 K) to minimize thermal motion.
- Hydrogen bonding and π-π stacking analysis to confirm planarity of the azo-pyridine system .
Advanced Research Questions
Q. How do substituents (e.g., methyl groups) influence the electronic properties and stability of the azo linkage?
- Methodological Answer : Computational studies (DFT at B3LYP/6-31G*) reveal that electron-donating groups (e.g., -CH₃ on the phenyl ring) stabilize the azo form by lowering the LUMO energy, enhancing resonance. Experimental validation via cyclic voltammetry (reduction peaks at -0.5 to -0.8 V vs. Ag/AgCl) correlates with computational predictions .
Q. What strategies mitigate data contradictions between spectroscopic and crystallographic results?
- Methodological Answer : Discrepancies (e.g., bond length variations in NMR vs. XRD) often arise from dynamic effects in solution vs. solid state. Use:
- VT-NMR : To probe temperature-dependent tautomer populations.
- Hirshfeld surface analysis : To quantify intermolecular interactions affecting solid-state packing .
Q. Can this compound serve as a ligand for metal-organic frameworks (MOFs) with catalytic applications?
- Methodological Answer : The azo group’s lone pairs enable coordination to transition metals (e.g., Cu²⁺, Fe³⁺). Synthesize MOFs via solvothermal methods (e.g., DMF/EtOH at 80°C) and characterize using:
- PXRD for framework topology.
- BET analysis for surface area (>500 m²/g indicates porosity).
- Catalytic testing in oxidation reactions (e.g., cyclohexane → cyclohexanol) .
Q. What mechanistic insights explain its reactivity under photolytic conditions?
- Methodological Answer : UV irradiation induces cis-trans isomerization of the azo group, monitored via time-resolved UV-Vis. Transient absorption spectroscopy identifies short-lived intermediates (e.g., triplet excited states). Degradation pathways (e.g., N=N cleavage) are probed using LC-MS to detect fragments like aniline derivatives .
Critical Analysis of Contradictions
- Spectral vs. Crystallographic Data : NMR may indicate dynamic tautomerism, while XRD captures the dominant solid-state form. Use complementary techniques (e.g., Raman spectroscopy) to reconcile results .
- Computational vs. Experimental pKa : Adjust solvation models (e.g., COSMO-RS) in DFT to improve agreement with experimental values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
